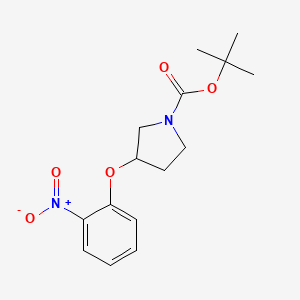

tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-11(10-16)21-13-7-5-4-6-12(13)17(19)20/h4-7,11H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTLDQWOGUSHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90720982 | |

| Record name | tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233860-24-6 | |

| Record name | tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Pyrrolidine Mesylate Intermediate

The synthesis begins with (R)- or (S)-3-hydroxypyrrolidine-1-carboxylate, where the hydroxyl group is activated as a mesylate. In a representative procedure, (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (200 g, 1.07 mol) is treated with methanesulfonyl chloride (1.36 mol) and triethylamine (1.63 mol) in toluene at -20°C to 20°C. The mesylation proceeds quantitatively, yielding tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate as a pale yellow oil (92% yield).

Key Conditions :

Displacement with 2-Nitrophenoxide

The mesylate intermediate undergoes nucleophilic substitution with 2-nitrophenoxide. While explicit details for this step are absent in the provided sources, analogous protocols suggest using K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C. The reaction likely proceeds via an SN2 mechanism, inverting the configuration at C3 if starting from the R-enantiomer.

Hypothetical Optimization :

-

Base: Cs₂CO₃ (enhanced solubility of phenoxide)

-

Solvent: DMF at 80°C for 12 h

Mitsunobu Reaction for Direct Ether Bond Formation

Coupling of 3-Hydroxypyrrolidine with 2-Nitrophenol

The Mitsunobu reaction offers a stereoretentive pathway. A mixture of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq), 2-nitrophenol (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF at 0°C to room temperature facilitates the etherification.

Data from Analogous Reactions :

-

Yield: 68–85%

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield | Stereocontrol |

|---|---|---|---|---|

| Mesylation/SN2 | MsCl, Et₃N, 2-nitrophenol | Toluene, -20°C→RT | 75–92% | Inversion |

| Mitsunobu | DEAD, PPh₃, 2-nitrophenol | THF, 0°C→RT | 68–85% | Retention |

| Pd-Catalyzed Coupling | Pd catalyst, aryl boronic acid | Dioxane/H₂O, 90°C | ~70% | N/A |

Advantages and Limitations :

-

Mesylation/SN2 : High yields but requires strict anhydrous conditions.

-

Mitsunobu : Excellent stereoretention but uses stoichiometric, costly reagents.

-

Pd-Catalyzed : Modular but unverified for this substrate.

Scale-Up and Industrial Considerations

The mesylation route is preferred for kilogram-scale production due to its robustness. A 10-gallon reactor protocol demonstrates:

-

Dissolving (R)-3-hydroxypyrrolidine-1-carboxylate (3.39 kg) in ethyl acetate.

-

Mesylation at -5°C with MsCl (1.68 L) and Et₃N (5.1 L).

-

Workup with aqueous washes and Na₂SO₄ drying.

-

Isolation via solvent evaporation (no chromatography needed).

Critical Parameters :

-

Temperature Control: Prevents racemization during mesylation.

-

Purity of MsCl: ≥98% to avoid side reactions.

Chemical Reactions Analysis

tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Scientific Research Applications

tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is utilized in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific enzymes and receptors.

Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress and signaling pathways. The pyrrolidine ring provides structural stability and facilitates binding to specific molecular targets .

Comparison with Similar Compounds

Positional Isomers: Nitrophenoxy Substituent Variations

- tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate (CAS: 405887-36-7): This isomer differs in the nitro group’s position (para instead of ortho). However, the ortho-nitro group may confer greater reactivity in nucleophilic substitution reactions due to proximity to the pyrrolidine ring .

Ring Size Variations: Pyrrolidine vs. Piperidine

- tert-Butyl 3-(2-nitrophenoxy)piperidine-1-carboxylate (CAS: 690632-67-8): Replacing the five-membered pyrrolidine ring with a six-membered piperidine ring increases ring flexibility and reduces ring strain. Piperidine derivatives generally exhibit higher solubility in organic solvents (e.g., ethyl acetate) but may show reduced metabolic stability due to increased surface area for enzymatic attack .

Substituent Variations: Carbamoyloxy vs. Alkyl Chains

- tert-Butyl (R)-3-(((4-iodophenyl)carbamoyl)oxy)pyrrolidine-1-carboxylate (): The carbamoyloxy group introduces hydrogen-bonding capability, which can enhance target binding affinity in enzyme inhibition.

- tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate ():

The octylphenethyl substituent confers strong hydrophobicity (logP ~6), making this compound suitable for lipid membrane-related studies. Its synthesis yield (78%) is higher than the target compound’s (50% in some routes), likely due to fewer steric challenges .

Heterocycle Variations: Pyridine vs. Benzene

- tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ():

Replacing the benzene ring with pyridine introduces a nitrogen atom, altering electronic properties (e.g., basicity) and enabling coordination with metal catalysts. The methoxy group further modulates solubility and reactivity .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Substituent | logP* | Purity | Yield (%) |

|---|---|---|---|---|---|---|---|

| tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate | 917909-59-2 | C₁₅H₂₀N₂O₅ | 308.33 | Ortho-nitrophenoxy | ~2.1 | ≥95% | 50–78 |

| tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | 405887-36-7 | C₁₅H₂₀N₂O₅ | 308.33 | Para-nitrophenoxy | ~1.9 | 95% | N/A |

| tert-Butyl 3-(2-nitrophenoxy)piperidine-1-carboxylate | 690632-67-8 | C₁₆H₂₂N₂O₅ | 322.36 | Piperidine ring | ~2.3 | 95% | N/A |

| tert-Butyl (R)-3-(((4-iodophenyl)carbamoyl)oxy)pyrrolidine-1-carboxylate | N/A | C₁₇H₂₂IN₂O₄ | 425.28 | Iodophenyl carbamoyloxy | ~3.2 | 40–47% | 40–47 |

*Estimated using ChemAxon software.

Research Findings and Implications

- Reactivity : The ortho-nitro group in the target compound facilitates SNAr (nucleophilic aromatic substitution) reactions, making it valuable for synthesizing heterocyclic libraries . Piperidine analogs, however, show slower reaction kinetics due to reduced ring strain .

- Biological Activity : Carbamoyloxy derivatives () exhibit higher inhibitory activity against Sphingosine-1-phosphate transporters (Spns2) compared to nitro-substituted analogs, likely due to stronger hydrogen bonding .

- Synthetic Challenges : The target compound’s moderate yield (50%) in some routes () contrasts with octylphenethyl derivatives (78% yield), highlighting the impact of steric hindrance on synthesis efficiency .

Biological Activity

tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate, with the CAS number 917909-59-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C15H20N2O5

- Molecular Weight : 308.33 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a nitrophenoxy moiety, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to be similar to that of febuxostat, a known xanthine oxidase inhibitor. This suggests that the compound may reduce serum uric acid levels by inhibiting the enzyme responsible for its synthesis. The proposed mechanism includes:

- Inhibition of Xanthine Oxidase : By blocking this enzyme, the compound may prevent the conversion of hypoxanthine and xanthine into uric acid.

- Impact on Purine Metabolism : This inhibition could alter purine degradation pathways, potentially leading to various biochemical effects in cells .

Antibacterial Activity

Recent studies have indicated that derivatives of pyrrole, including those related to this compound, exhibit significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Some pyrrole derivatives have shown MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Neuroprotective Effects

Research has also explored the neuroprotective potential of nitrones and similar compounds. For example, certain nitrones demonstrated protective effects against oxidative stress in glial cells, suggesting that this compound may have applications in neuroprotection .

Safety and Toxicology

The safety profile for this compound suggests caution due to potential hazards:

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Comparative Analysis

A comparison with structurally similar compounds reveals unique properties attributed to the nitrophenoxy group and the pyrrolidine structure:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| Febuxostat | Xanthine oxidase inhibitor | Reduces uric acid levels |

| Pyrrole Derivatives | Varying substitutions on pyrrole | Antibacterial activity against S. aureus |

| tert-Butyl Nitrones | Nitroxide functionality | Neuroprotective effects |

Q & A

Q. What are the optimal conditions for synthesizing tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate?

The synthesis typically involves nucleophilic substitution or coupling reactions. For analogous tert-butyl pyrrolidine carboxylates, activation of the nitrophenoxy group via sulfonation (e.g., using 2-nitrophenylsulfonyl chloride) followed by substitution with a pyrrolidine intermediate is common. Reaction conditions often include dichloromethane as a solvent, triethylamine as a base, and temperatures between 0–20°C to control exothermicity . Purification via flash column chromatography (e.g., hexane/EtOAc gradients) is recommended for isolating high-purity products .

Q. How should this compound be stored to ensure stability?

Tert-butyl esters are prone to hydrolysis under acidic or basic conditions. Storage at +4°C in anhydrous solvents (e.g., dichloromethane or THF) is advised to minimize decomposition. For solid forms, desiccants and inert atmospheres (argon/nitrogen) are critical to prevent moisture absorption and oxidation .

Q. What analytical methods validate the structure and purity of this compound?

- NMR : H and C NMR confirm regiochemistry and functional groups. For example, tert-butyl protons resonate at ~1.4 ppm, while nitrophenoxy aromatic signals appear between 7.5–8.5 ppm .

- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., calculated vs. observed m/z).

- HPLC : Purity >95% is achievable using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the pyrrolidine ring?

The tert-butyl carbamate group acts as a protecting group, enabling selective modifications at the 3-position. For example:

- Oxidation : Use mild oxidants (e.g., HO) to avoid over-oxidation of the pyrrolidine ring .

- Reduction : Catalytic hydrogenation (Pd/C) selectively reduces nitro groups without cleaving the tert-butyl ester .

- Substitution : Employ Buchwald-Hartwig amination for introducing nitrogen-based substituents .

Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

The 2-nitrophenoxy group acts as a directing and activating group in metal-catalyzed reactions. For instance:

- Suzuki-Miyaura Coupling : The nitro group enhances electrophilicity at the adjacent carbon, facilitating aryl boronic acid coupling. Use Pd(PPh)/KCO in THF/water (3:1) at 80°C .

- SNAr Reactions : The nitro group activates the aromatic ring for nucleophilic displacement with amines or thiols under basic conditions (e.g., DIPEA in DMF) .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

- Exothermicity : Control reaction temperatures using ice baths or slow reagent addition to prevent thermal runaway .

- Purification : Replace column chromatography with recrystallization (e.g., using EtOAc/hexane) for large-scale batches .

- Yield Optimization : Use Design of Experiments (DoE) to optimize stoichiometry and solvent ratios. For example, excess pyrrolidine (1.2 eq) improves substitution efficiency .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar compounds: How to troubleshoot?

Variability in yields often stems from differences in reaction scales or purification methods. For example:

Q. Conflicting stability data under acidic conditions: Which conditions are reliable?

While tert-butyl esters are generally acid-labile, stability varies with solvent. For example:

- In dichloromethane , decomposition occurs within hours at pH < 3.

- In THF , the ester remains stable for days under weakly acidic conditions (pH 4–6) .

- Recommendation : Conduct stability assays via H NMR in the intended reaction solvent .

Methodological Recommendations

- Synthetic Route Design : Prioritize modular approaches to enable late-stage diversification (e.g., introducing the nitrophenoxy group last) .

- Safety Protocols : Use explosion-proof equipment for nitro-containing compounds, especially during high-temperature reactions .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) meticulously, as minor variations can significantly impact outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.